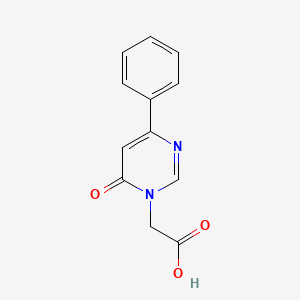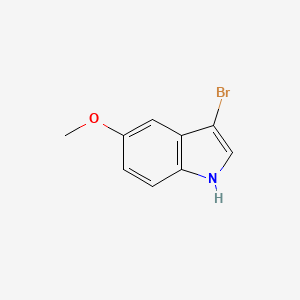
(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate
Overview
Description
Pyrrolidin-2-yl compounds are a class of organic compounds containing a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . They are involved in a wide range of chemical reactions and have been found to have potential biological activities .
Synthesis Analysis
The synthesis of pyrrolidin-2-yl compounds often involves palladium-catalyzed reactions . For example, a mild and efficient palladium-catalyzed pyrrolidin-2-yl methylation of (hetero)arenes has been developed .
Molecular Structure Analysis
The molecular structure of pyrrolidin-2-yl compounds typically includes a five-membered ring with one nitrogen atom and four carbon atoms .
Chemical Reactions Analysis
Pyrrolidin-2-yl compounds can undergo a variety of chemical reactions. For instance, they can be involved in palladium-catalyzed alkene carboamination and carboalkoxylation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidin-2-yl compounds can vary widely depending on the specific compound. For example, some pyrrolidin-2-yl compounds are solids at room temperature, while others are liquids .
Scientific Research Applications
Peptide Chemical Synthesis
This compound may be used in the synthesis of non-standard protected amino acid derivatives, which are crucial for peptide chemical synthesis. The tert-butyl group often serves as a protecting group that can be removed under mild acidic conditions without affecting other sensitive functional groups in the molecule .
Protein Modification
In protein modification, protecting groups like the tert-butyl ester are used to modify specific amino acids within a protein structure. This allows for the study of protein function and interaction with other biomolecules .
Prodrug Design
Tert-butyl ester derivatives are explored for their potential as prodrugs. Prodrugs are compounds that undergo metabolic conversion in vivo to release the active pharmaceutical ingredient. They can enhance drug solubility, absorption, and distribution .
Continuous Flow Chemistry
The tert-butyl ester functionality can be hydrolyzed using continuous plug flow reactors. This method is advantageous for its ability to perform transformations without pH modification or additional reagents .
Anti-inflammatory Applications
Derivatives of tert-butanesulfinamide, which may be structurally related to (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, have been used in the synthesis of new pyrazole derivatives as effective PDE4 inhibitors for treating anti-inflammatory diseases .
Mechanistic Studies in Organic Synthesis
The behavior of tert-butyl esters in reactions such as transesterification has been studied using NMR and IR spectroscopies. These studies help understand the mechanisms behind chemical transformations involving esters .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-[(2S)-pyrrolidin-2-yl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-6-9-5-4-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNANQGCDACTJPA-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652392 | |
| Record name | tert-Butyl {2-[(2S)-pyrrolidin-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate | |
CAS RN |
719999-55-0 | |
| Record name | 1,1-Dimethylethyl N-[2-(2S)-2-pyrrolidinylethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=719999-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl {2-[(2S)-pyrrolidin-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate](/img/structure/B1387230.png)





![3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1387237.png)
![4-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B1387240.png)


![3-{[1-(Cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanoic acid](/img/structure/B1387248.png)
![3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid](/img/structure/B1387249.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride](/img/structure/B1387250.png)